molecular formula C10H11BrO B12099803 4-Bromo-2-cyclopropoxy-1-methylbenzene

4-Bromo-2-cyclopropoxy-1-methylbenzene

Cat. No.: B12099803
M. Wt: 227.10 g/mol
InChI Key: ZVXMDWNHCMCWHX-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing the bromine atom at the appropriate position on the benzene ring. Specific synthetic routes may vary, but one common method is bromination of 1-methyl-2-cyclopropoxybenzene using bromine or a brominating agent.

      Reaction Conditions: Typically, the reaction is carried out in a solvent (such as chloroform or dichloromethane) with a Lewis acid catalyst (such as FeBr3 or AlBr3).

      Industrial Production: Information on large-scale industrial production methods for this specific compound is limited, but it may be synthesized in research or specialized laboratories.

  • Chemical Reactions Analysis

      Reactivity: 4-Bromo-2-cyclopropoxy-1-methylbenzene can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited information on industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism by which 4-Bromo-2-cyclopropoxy-1-methylbenzene exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C10H11BrO

    Molecular Weight

    227.10 g/mol

    IUPAC Name

    4-bromo-2-cyclopropyloxy-1-methylbenzene

    InChI

    InChI=1S/C10H11BrO/c1-7-2-3-8(11)6-10(7)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3

    InChI Key

    ZVXMDWNHCMCWHX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)Br)OC2CC2

    Origin of Product

    United States

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